molecular formula C13H19N3O2 B13244189 Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate

Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate

Cat. No.: B13244189
M. Wt: 249.31 g/mol
InChI Key: RQYUHKFHFAJEDG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine derivative with an appropriate pyrazine carboxylate under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is unique due to its specific structural features, such as the cyclopropyl group and the imidazo[1,2-a]pyrazine core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound’s synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N3O2C_{13}H_{19}N_3O_2, with a molecular weight of approximately 249.31 g/mol. The compound features a unique imidazo-pyrazine core along with a cyclopropyl group and a propan-2-yl ester functionality, which contribute to its chemical reactivity and potential biological activity .

Synthesis

The synthesis of this compound typically involves cyclization reactions between cyclopropylamine derivatives and suitable carboxylates under acidic or basic conditions. Common methods include:

Reaction Type Reagents Used
CyclizationCyclopropylamine + Pyridine Carboxylate
OxidationPotassium permanganate, Hydrogen peroxide
ReductionLithium aluminum hydride, Sodium borohydride

Industrial production may utilize continuous flow reactors to enhance yield and purity .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that the compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

Antiviral Activity

The compound has been evaluated for its antiviral effects against several viruses. Notably, it demonstrated activity against coronaviruses with an IC50 value of 56.96 µM in specific assays. Docking studies suggest that the compound interacts effectively with viral proteases .

Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies have shown cytotoxic effects against various cancer cell lines including breast cancer (MCF7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K562). The mechanism appears to involve inhibition of cyclin-dependent kinases (CDKs), with some derivatives exhibiting IC50 values as low as 0.16 µM against CDK9 .

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as enzymes or receptors. These interactions modulate their activity and lead to therapeutic effects. For instance:

  • Inhibition of CDK9 : The compound acts as an inhibitor of CDK9, which plays a crucial role in cell cycle regulation and transcriptional control.
  • Viral Protease Interaction : The binding affinity to viral proteases suggests a mechanism for its antiviral effects.

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral properties against human coronavirus 229E, derivatives of imidazo[1,2-a]pyrazine were tested for their ability to inhibit viral replication. The results indicated that certain structural modifications enhanced the antiviral activity significantly.

Case Study 2: Anticancer Activity

A series of analogs were synthesized and tested for anticancer activity against multiple cell lines. The most potent derivative exhibited an IC50 value of 6.66 µM across different cancer types, correlating well with its CDK9 inhibitory activity.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

propan-2-yl 2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate

InChI

InChI=1S/C13H19N3O2/c1-8(2)18-13(17)12-11(9-3-4-9)15-10-7-14-5-6-16(10)12/h8-9,14H,3-7H2,1-2H3

InChI Key

RQYUHKFHFAJEDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(N=C2N1CCNC2)C3CC3

Origin of Product

United States

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